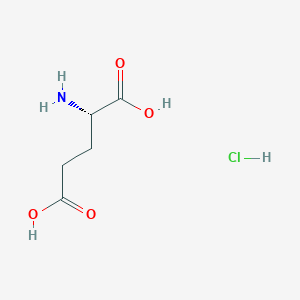
4-Ethyl-5-fluoro-6-hydroxypyrimidine
説明
The compound "4-Ethyl-5-fluoro-6-hydroxypyrimidine" is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are known for their role in the structure of nucleic acids, where they function as the basic units of the genetic code. The substitution of the pyrimidine ring with ethyl, fluoro, and hydroxy groups can significantly alter its chemical and biological properties, potentially leading to various applications in medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the cyclization of amidine derivatives with β-keto-esters or other suitable precursors. For instance, the synthesis of 2,4-diamino-5-aryl-6-ethylpyrimidines as nonclassical inhibitors of dihydrofolate reductase (DHFR) involves the reaction of diamino-ethylpyrimidine with substituted benzylamine or N-methylbenzylamine derivatives . Similarly, the synthesis of ethyl 4-hydroxypyrimidine-5-carboxylate derivatives from diethyl 2-(ethoxymethylene)malonate demonstrates a one-step method with high yield, indicating the efficiency of such synthetic routes .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated by the crystal and molecular structures of various ethylpyrimidinium tetrafluoroborates . These structures often exhibit planarity and can form supramolecular aggregates through various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions . The presence of substituents like ethyl, fluoro, and hydroxy groups can influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitution, which is a common method for introducing various substituents onto the pyrimidine ring. For example, ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives were synthesized through nucleophilic substitution reactions with different substituted aliphatic/aromatic sulfonyl chlorides . The reactivity of the pyrimidine ring can also be influenced by the nature of the substituents, as seen in the tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine, where the zwitterionic tautomer is stabilized in specific solvents capable of hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents can lead to high-melting crystalline solids with considerable stability . The electronic properties, such as the aromatic character of the hydroxy group, can be inferred from color reactions with various reagents . Additionally, the antioxidant activity of certain pyrimidine derivatives can be evaluated using assays like the diphenylpicrylhydrazyl (DPPH) assay, indicating their potential as therapeutic agents .
科学的研究の応用
Heterocyclic Compound Synthesis
4-Ethyl-5-fluoro-6-hydroxypyrimidine serves as a precursor in the synthesis of new heterocyclic compounds, including derivatives of 6-hydroxypyrimidine. These compounds have been explored for their potential in designing biologically active heterocycles, indicating a broad area of research applications in pharmaceutical and medicinal chemistry. For instance, the study by Solodukhin et al. (2004) highlights the synthesis of phenoxydifluoromethyl substituted nitrogen heterocycles, demonstrating the compound's utility in creating aryloxydifluoromethyl substituents for biological heterocycles (Solodukhin et al., 2004).
Tautomerism and Fluorescence Studies
Research has also focused on the tautomeric behavior and fluorescence properties of fluorinated hydroxypyrimidines, shedding light on their chemical behavior in various solvents and under different conditions. The work by Kheifets et al. (2006) on the tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine provides insights into the stabilization of zwitterionic structures, which is crucial for understanding the physicochemical properties of these compounds (Kheifets et al., 2006).
Luminescent Properties and DFT Studies
Another area of application involves the study of luminescent properties and density functional theory (DFT) analysis of 5-fluorouracil derivatives, including 4-hydroxypyrimidines. Ostakhov et al. (2019) identified fluorescence spectra for various tautomers, contributing to the understanding of their photophysical behavior and potential applications in developing fluorescent probes and materials (Ostakhov et al., 2019).
Antiviral Activity
The compound's derivatives have been investigated for their antiviral properties, offering a promising avenue for developing new therapeutic agents. Holy et al. (2002) synthesized 6-hydroxypyrimidines with antiviral activity, showcasing the potential of these compounds in inhibiting the replication of herpes and retroviruses (Holy et al., 2002).
Antioxidant Agents
Moreover, derivatives of 4-ethyl-5-fluoro-6-hydroxypyrimidine have been explored for their antioxidant properties. Asha et al. (2009) synthesized a series of derivatives exhibiting promising antioxidant activity, indicating their potential in developing treatments for oxidative stress-related diseases (Asha et al., 2009).
Safety And Hazards
特性
IUPAC Name |
4-ethyl-5-fluoro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMRCKIJEFNNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447952 | |
| Record name | 6-Ethyl-5-fluoropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-fluoro-6-hydroxypyrimidine | |
CAS RN |
137234-87-8 | |
| Record name | 6-Ethyl-5-fluoro-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethyl-5-fluoro-4(3H)-pyrimidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Ethyl-5-fluoropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ethyl-5-fluoro-4(3H)-pyrimidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 137234-87-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate](/img/structure/B125576.png)








